5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Formylation Vilsmeier–Haack Synthetic intermediate

5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (CAS 100589-03-5) is a partially hydrogenated bicyclic heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family. Unlike its fully aromatic counterpart, this 4,7-dihydro derivative retains an enamine-like character at the C6–C7 bond, which governs its unique reactivity profile.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
Cat. No. B12131601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=CC(N2C(=NC=N2)N1)C3=CC=CC=C3
InChIInChI=1S/C12H12N4/c1-9-7-11(10-5-3-2-4-6-10)16-12(15-9)13-8-14-16/h2-8,11H,1H3,(H,13,14,15)
InChIKeyKMMGBMZDAKTMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine – Core Scaffold Identity for Chemical Sourcing


5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (CAS 100589-03-5) is a partially hydrogenated bicyclic heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family. Unlike its fully aromatic counterpart, this 4,7-dihydro derivative retains an enamine-like character at the C6–C7 bond, which governs its unique reactivity profile [1]. The compound is primarily employed as a synthetic intermediate, notably undergoing formylation at C6 under Vilsmeier–Haack conditions to yield 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin-6-ylcarbaldehyde [1], a key precursor for further functionalization. Its structural features and synthetic accessibility make it a valuable building block in medicinal chemistry and agrochemical research programs.

Why Generic Substitution Fails for 5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine in Research Procurement


The 4,7-dihydro core is not interchangeable with its fully oxidized, aromatic [1,2,4]triazolo[1,5-a]pyrimidine analogs because the dihydro scaffold possesses an active methylene group at C6 that enables electrophilic substitution and annulation chemistry unattainable with the aromatized form. Attempts to substitute the dihydro compound with the aromatic 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 56347-09-2) will fail to deliver the key 6-carbaldehyde intermediate required for downstream derivatization [1]. Furthermore, the 5-methyl-7-phenyl substitution pattern is structurally critical: replacing the 5-methyl group with a phenyl substituent (as in 5,7-diphenyl-4,7-dihydro analogs) diverts the reaction pathway from formylation to recyclization under identical Vilsmeier–Haack conditions [1], leading to a completely different product profile. Thus, the precise substitution and saturation state of this compound are non-negotiable for reproducible synthetic outcomes.

5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine – Quantitative Differentiation Evidence for Procurement Decisions


Regioselective Formylation at C6 vs. Recyclization of 5,7-Diaryl Analogs

Under Vilsmeier–Haack conditions (POCl₃/DMF, 0°C to rt, then heating), 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine **1a** is regioselectively formylated at C6 to afford 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin-6-ylcarbaldehyde **3a**. In contrast, the 5,7-diaryl-substituted analogs **1b,c** undergo competitive recyclization into 5-aryl-1,2,4-triazolo[1,5-a]pyrimidin-6-ylmethane derivatives **4b,c, 5b,c, 6** under identical conditions [1]. This divergent outcome is attributed to the steric and electronic influence of the 5-methyl group, which suppresses the competing cyclization pathway.

Formylation Vilsmeier–Haack Synthetic intermediate

Divergent Annulation: Triazolo[5,1-b]quinazoline Formation vs. Alkylation of 5,7-Diphenyl Analog

When treated with α,β-unsaturated carbonyl compounds (2a–c) in MeOH/MeONa, 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine **(5)** undergoes alkylation followed by in situ cyclocondensation to yield triazolo[5,1-b]quinazolines **6a–c**. Under the identical protocol, 5,7-diphenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine **(1)** produces only alkylated heterocycles **3a–f** without cyclization [1]. This demonstrates that the 5-methyl group is essential for the tandem alkylation–cyclocondensation cascade, enabling access to a pharmacologically relevant tricyclic scaffold.

Annulation α,β-unsaturated carbonyl Triazoloquinazoline

Regioselective One-Pot Synthesis of 6-Aroyl Derivatives with High Efficiency

A one-pot, three-component condensation of β-diketones, aromatic aldehydes, and 3-amino-1H-1,2,4-triazole regioselectively affords 6-aroyl-7-aryl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines. The 5-methyl-7-phenyl core is generated with complete regiocontrol, as confirmed by multinuclear 2D-NMR (HMBC, HSQC, ¹H–¹⁵N HMBC). The protocol is operationally simple, uses commercially available reagents, and delivers products in high yields with a broad substrate scope [1]. While individual yield data for the unsubstituted parent compound is not abstracted, the methodology demonstrates that this scaffold is synthetically tractable and scalable, reducing supply risk for procurement.

Multicomponent reaction Regioselectivity Synthetic methodology

Herbicidal SAR: Critical Role of the 2-Position Substituent

In a DuPont herbicide discovery program, 5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (the aromatic analog) was found to exhibit very little herbicidal activity. Replacement of the 2-hydrogen with a methylthio group (compound **3**) conferred an interesting level of bleaching activity, ultimately traced to inhibition of phytoene desaturase [1]. Although this comparison involves the fully aromatic scaffold rather than the 4,7-dihydro form, it establishes that the 5-methyl-7-phenyl core alone is insufficient for herbicidal potency; the 4,7-dihydro version is therefore unlikely to be deployed as a direct herbicide but rather serves as a precursor for further functionalization at the 2- and 6-positions.

Herbicide Structure–activity relationship Phytoene desaturase

Tautomeric Equilibria Distinguish 4,7-Dihydro from Fully Aromatic Analogs

5-Aryl-4,7(6,7)-dihydro-1,2,4-triazolo[1,5-a]pyrimidines exist in solution as an equilibrium mixture of imine and enamine tautomers, which is influenced by steric and electronic factors of the 5-aryl and 7-substituents [1]. The fully aromatic [1,2,4]triazolo[1,5-a]pyrimidines do not exhibit this tautomerism because the C6–C7 bond is unsaturated. For the 5-methyl-7-phenyl derivative, the enamine tautomer is the reactive species responsible for C6 electrophilic substitution, enabling formylation and annulation chemistry . This tautomeric behavior is absent in the aromatic analog, directly explaining why the dihydro form is the necessary starting material for C6 functionalization.

Imine–enamine tautomerism Physicochemical property Reactivity

Optimal Application Scenarios for 5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine


Synthesis of C6-Functionalized Triazolopyrimidine Libraries via Vilsmeier–Haack Formylation

The compound is the optimal starting material for generating 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin-6-ylcarbaldehyde, a versatile aldehyde intermediate. As demonstrated by Lipson et al., Vilsmeier–Haack formylation proceeds with chemoselectivity that is lost when 5,7-diaryl analogs are employed [1]. The resulting 6-carbaldehyde can be further elaborated through oxidation, condensation with CH-acids, and reactions with nitrogen nucleophiles to build diverse compound collections [1].

One-Step Construction of Triazolo[5,1-b]quinazoline Scaffolds for Drug Discovery

Researchers seeking to access the triazolo[5,1-b]quinazoline chemotype—a privileged structure in kinase inhibition and antiviral programs—should procure this compound. When reacted with α,β-unsaturated carbonyl compounds in basic methanol, it undergoes tandem alkylation–cyclocondensation, directly forming the tricyclic core [2]. The 5,7-diphenyl analog does not participate in this cascade, making the 5-methyl-7-phenyl substitution pattern essential [2].

Regioselective Multicomponent Synthesis of 6-Aroyl Derivatives

This scaffold is ideally suited for one-pot, three-component reactions that install aroyl groups at C6 with complete regiocontrol. The methodology reported by Aggarwal et al. delivers 6-aroyl-7-aryl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines using commercially available β-diketones and aldehydes [3]. The high regioselectivity and operational simplicity make this an attractive entry point for medicinal chemistry groups building focused libraries around the triazolopyrimidine core.

Agrochemical Lead Optimization Starting from the 5-Methyl-7-phenyl Core

Although the unsubstituted 5-methyl-7-phenyl core itself lacks herbicidal activity, structure–activity relationship (SAR) studies have shown that introducing a 2-methylthio or 2-trifluoromethyl substituent dramatically improves phytoene desaturase inhibition [4]. The 4,7-dihydro compound can serve as a precursor for analogous agrochemical SAR exploration, where further functionalization at the 2- and 6-positions is pursued to identify bleaching herbicide candidates with improved potency and crop selectivity.

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